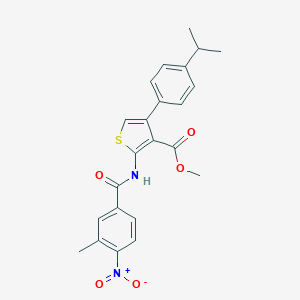![molecular formula C20H19N3O2 B454631 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454631.png)
N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a methoxyphenyl group, a pyrrole ring, and a benzohydrazide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and 4-(1H-pyrrol-1-yl)benzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
- N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H19N3O2 |
|---|---|
Molekulargewicht |
333.4g/mol |
IUPAC-Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C20H19N3O2/c1-15(16-7-11-19(25-2)12-8-16)21-22-20(24)17-5-9-18(10-6-17)23-13-3-4-14-23/h3-14H,1-2H3,(H,22,24)/b21-15+ |
InChI-Schlüssel |
CPYMFHWMEQRXFU-RCCKNPSSSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N2C=CC=C2)C3=CC=C(C=C3)OC |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N2C=CC=C2)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N2C=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B454551.png)
![Methyl 4,5-dimethyl-2-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-3-thiophenecarboxylate](/img/structure/B454552.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B454553.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-bisnitrobenzamide](/img/structure/B454554.png)
![2-chloro-5-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B454556.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B454557.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B454560.png)

![5-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B454566.png)



